GW0742
Overview
Description
GW0742, also known as GW610742 and Fitorine, is a potent and highly selective PPARδ/β agonist . It has been investigated for drug use by GlaxoSmithKline . It is a synthetic compound that binds to PPARδ, activating it to perform its functions more effectively . The compound’s selectivity for PPARδ allows it to efficiently target and enhance the functions of this particular receptor without significantly affecting other receptors .
Molecular Structure Analysis
The molecular formula of GW0742 is C21H17F4NO3S2 . Its molecular weight is 471.48 g/mol . The structure of GW0742 is very similar to that of Cardarine, with only a small difference in one atom .
Chemical Reactions Analysis
GW0742 has been shown to modulate signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism . It attenuates ERK1/2 and Akt phosphorylation stimulated by growth-promoting agonists . This effect is not reversed by the specific PPARβ/δ antagonist, GSK0660, but is inhibited by vanadate, a potent protein tyrosine phosphatase inhibitor .
Scientific Research Applications
Cardiovascular Health and Myocardial Ischemia
Kapoor et al. (2010) explored the effects of GW0742 on myocardial ischemia/reperfusion injury in rats. They found that GW0742 reduced myocardial infarct size, suggesting a protective role in heart-related injuries (Kapoor et al., 2010).
Neuroprotection and Cognitive Functions
Studies by Kuang et al. (2012) and Gamdzyk et al. (2020) have shown that GW0742 has neuroprotective effects. It improved memory and cognitive impairment in rats subjected to cerebral ischemia/reperfusion, and reduced neuroinflammation in a rat model of hypoxia-ischaemia (Kuang et al., 2012); (Gamdzyk et al., 2020).
Spinal Cord Injury
Paterniti et al. (2010) investigated the role of GW0742 in spinal cord injury in mice. They found that GW0742 reduced the degree of spinal cord inflammation and tissue injury, indicating its potential in treating spinal cord trauma (Paterniti et al., 2010).
Obesity and Metabolic Disorders
Toral et al. (2015) and Romero et al. (2017) demonstrated that GW0742 prevents hypertension and improves endothelial dysfunction in diet-induced obesity in mice. This suggests GW0742's potential in managing obesity-related cardiovascular complications (Toral et al., 2015); (Romero et al., 2017).
Drug Development and Modification
Teske et al. (2017) and (2014) focused on developing novel analogs of GW0742 to identify potentPPARδ agonists. These studies contribute to drug development by expanding the range of potential therapeutic agents based on the GW0742 scaffold (Teske et al., 2017); (Teske et al., 2014).
Inflammatory and Autoimmune Diseases
GW0742 has shown promise in reducing inflammation and tissue injury in various models of disease. Kapoor et al. (2010) found that it protects against multiple organ injury and dysfunction in septic shock. Also, Toral et al. (2017) demonstrated GW0742's potential in controlling endothelial dysfunction in systemic lupus erythematosus, indicating its applicability in autoimmune diseases (Kapoor et al., 2010); (Toral et al., 2017).
Safety And Hazards
GW0742 may potentially affect liver function . PPARδ agonists have been associated with hepatic steatosis, a condition characterized by the accumulation of fat in the liver . Regular liver function tests are advisable while using GW0742 to monitor any changes in liver enzymes . In terms of handling and storage, it is advised to avoid dust formation, avoid breathing vapors, mist, or gas, and to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVNEWGKWRGSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040760 | |
Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[({2-[3-Fluoro-4-(Trifluoromethyl)phenyl]-4-Methyl-1,3-Thiazol-5-Yl}methyl)sulfanyl]-2-Methylphenoxy}acetic Acid | |
CAS RN |
317318-84-6 | |
Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW0742 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-0742 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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